molecular formula C26H28N4O2 B2949357 1-(2-methoxybenzoyl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide CAS No. 1226430-47-2

1-(2-methoxybenzoyl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide

Cat. No. B2949357
CAS RN: 1226430-47-2
M. Wt: 428.536
InChI Key: SYWCBPHAXWFYNP-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a methoxybenzoyl group, a thiazole ring, and a piperidine ring. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the piperidine ring could introduce some rigidity into the molecule, while the methoxybenzoyl and thiazole groups could participate in various intermolecular interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the methoxy group could potentially be demethylated, and the carbonyl group in the benzoyl moiety could be reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbonyl and methoxy groups could increase its solubility in polar solvents .

Future Directions

Future research could involve further exploration of the biological activity of this compound, optimization of its synthesis, and investigation of its mechanism of action. Additionally, the structure of the compound could be modified to improve its activity or reduce potential side effects .

properties

IUPAC Name

1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-3-18-8-9-23-22(14-18)25(21(15-27)17-28-23)30-12-10-19(11-13-30)26(31)29-16-20-6-4-5-7-24(20)32-2/h4-9,14,17,19H,3,10-13,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWCBPHAXWFYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxybenzoyl)-N-[2-(1,3-thiazol-4-yl)ethyl]piperidine-4-carboxamide

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